molecular formula C22H21NO5 B3404569 2-Isopropoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226438-58-9

2-Isopropoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate

Cat. No. B3404569
CAS RN: 1226438-58-9
M. Wt: 379.4
InChI Key: UXYDDJZWSCYXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as isoquinoline-4-carboxylic acid and has been synthesized through various methods. The purpose of

Mechanism of Action

The mechanism of action of 2-Isopropoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Isopropoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate in lab experiments is its potent antitumor activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-Isopropoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate. One direction is to further investigate the mechanism of action of this compound and its potential targets in cancer cells. Another direction is to explore the potential use of this compound in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.

Scientific Research Applications

2-Isopropoxy-2-oxoethyl 1-oxo-2-(p-tolyl)-1,2-dihydroisoquinoline-4-carboxylate has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

(2-oxo-2-propan-2-yloxyethyl) 2-(4-methylphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-14(2)28-20(24)13-27-22(26)19-12-23(16-10-8-15(3)9-11-16)21(25)18-7-5-4-6-17(18)19/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYDDJZWSCYXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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